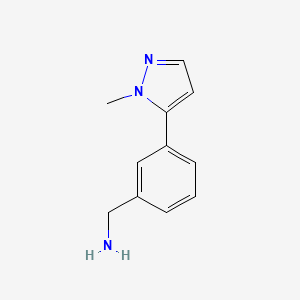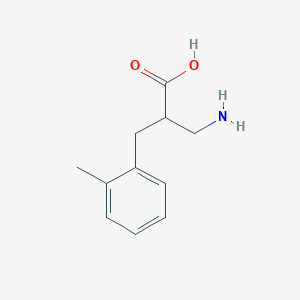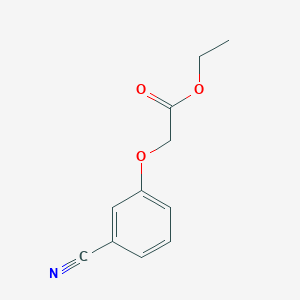
Ethyl 2-(3-cyanophenoxy)acetate
概要
説明
- Ethyl 2-(3-cyanophenoxy)acetate, also known as ethyl (3-cyanophenoxy)acetate, is a chemical compound with the molecular formula C<sub>11</sub>H<sub>11</sub>NO<sub>3</sub> .
- It is an ester, characterized by the presence of an ethyl group attached to the carboxylate functional group and a 3-cyanophenoxy group.
- The compound is synthesized through various methods, including Knoevenagel condensation and aza-Michael–Michael addition reactions.
Synthesis Analysis
- Ethyl 2-(3-cyanophenoxy)acetate can be synthesized via:
- Knoevenagel condensation of ethyl cyanoacetate with aldehydes.
- Aza-Michael–Michael addition with 2-alkenyl anilines to prepare tetrahydroquinoline scaffolds.
Molecular Structure Analysis
- The molecular formula is C<sub>11</sub>H<sub>11</sub>NO<sub>3</sub> , with a molecular weight of 205.21 g/mol .
- The IUPAC name is ethyl (3-cyanophenoxy)acetate .
Chemical Reactions Analysis
- Ethyl 2-(3-cyanophenoxy)acetate can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
- It can also be converted to amides via aminolysis reactions.
- Trans-esterification reactions can yield different esters.
Physical And Chemical Properties Analysis
- Ethyl 2-(3-cyanophenoxy)acetate is a liquid with a purity of 95% .
- It is flammable and causes serious eye irritation .
- The compound is harmful to aquatic life .
科学的研究の応用
1. Synthesis of Highly Substituted Tetrahydroquinolines
- Application Summary: Ethyl 2-(3-cyanophenoxy)acetate is used in the synthesis of highly substituted tetrahydroquinolines via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .
- Methods of Application: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Results or Outcomes: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
2. Cyclization Mechanisms with Salicylaldehyde
- Application Summary: The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
- Methods of Application: Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .
- Results or Outcomes: The study provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde .
Safety And Hazards
- Ethyl 2-(3-cyanophenoxy)acetate should be handled with care due to its flammability and eye irritant properties.
- It is essential to follow safety guidelines and use appropriate protective equipment.
将来の方向性
- Further research could explore novel synthetic routes, optimization of reaction conditions, and applications of this compound in drug discovery or materials science.
Remember to consult relevant scientific literature for more detailed information and specific experimental data. 🌟
特性
IUPAC Name |
ethyl 2-(3-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSRQNCRDFATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640800 | |
| Record name | Ethyl (3-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyanophenoxy)acetate | |
CAS RN |
55197-25-6 | |
| Record name | Ethyl (3-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)
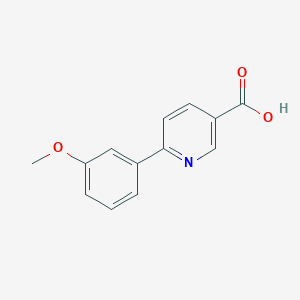
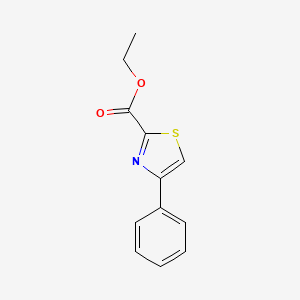
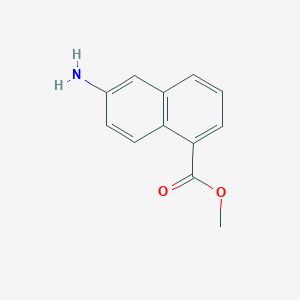
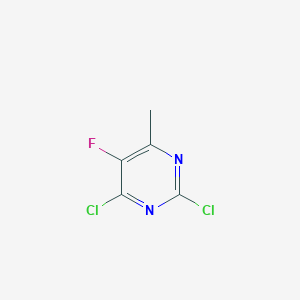
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
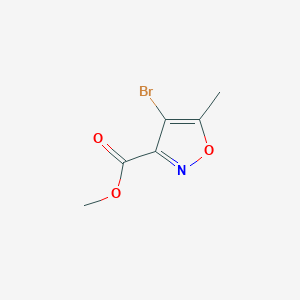
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
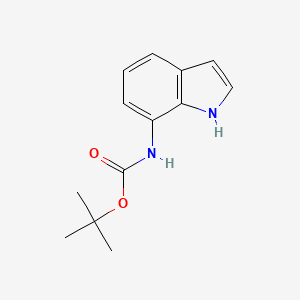
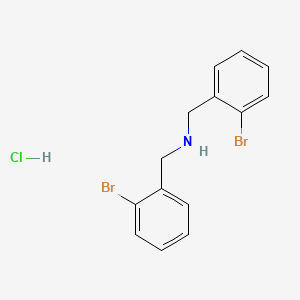
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
